molecular formula C12H10BrNO B14033862 [4-(5-Bromopyridin-2-yl)phenyl]methanol

[4-(5-Bromopyridin-2-yl)phenyl]methanol

Cat. No.: B14033862
M. Wt: 264.12 g/mol
InChI Key: BQHZJZSGHMVYBV-UHFFFAOYSA-N
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Description

[4-(5-Bromopyridin-2-yl)phenyl]methanol is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxymethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Bromopyridin-2-yl)phenyl]methanol typically involves the bromination of pyridine derivatives followed by coupling with phenylmethanol. One common method includes the reaction of 5-bromopyridine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(5-Bromopyridin-2-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Bromopyridin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for catalysis .

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets .

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as an intermediate in the manufacture of agrochemicals .

Mechanism of Action

The mechanism of action of [4-(5-Bromopyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways and interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(5-Bromopyridin-2-yl)phenyl]methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

[4-(5-bromopyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2

InChI Key

BQHZJZSGHMVYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=C2)Br

Origin of Product

United States

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